

# Predicted $^1\text{H}$ NMR Spectral Data for 2-(4-Methoxyphenyl)quinolin-3-amine

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## Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)quinolin-3-amine

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The  $^1\text{H}$  NMR spectrum of **2-(4-methoxyphenyl)quinolin-3-amine** is predicted to exhibit distinct signals corresponding to the protons on the quinoline core and the 4-methoxyphenyl substituent. The chemical shifts are influenced by the electron-donating effects of the amino ( $-\text{NH}_2$ ) and methoxy ( $-\text{OCH}_3$ ) groups, as well as the aromatic ring currents. Below is a table summarizing the predicted  $^1\text{H}$  NMR data.

Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-4	~7.5	s	-	1H
H-5	~7.8-8.0	d	8.0-9.0	1H
H-6	~7.2-7.4	t	7.0-8.0	1H
H-7	~7.5-7.7	t	7.0-8.0	1H
H-8	~7.9-8.1	d	8.0-9.0	1H
H-2' & H-6'	~7.9-8.1	d	8.0-9.0	2H
H-3' & H-5'	~7.0-7.2	d	8.0-9.0	2H
-OCH <sub>3</sub>	~3.9	s	-	3H
-NH <sub>2</sub>	~4.5-5.5	br s	-	2H

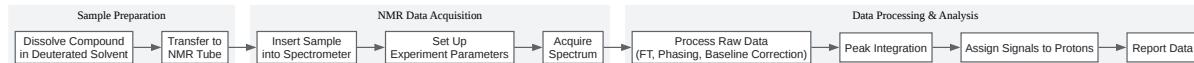
## Comparative <sup>1</sup>H NMR Data of Related Quinolines

To provide context for the predicted spectrum of **2-(4-methoxyphenyl)quinolin-3-amine**, the following table summarizes the experimental <sup>1</sup>H NMR data of structurally related quinoline derivatives. These compounds share key structural motifs, such as the quinoline core and substituted phenyl rings, which allows for a comparative analysis of substituent effects on proton chemical shifts.

Compound	Solvent	<sup>1</sup> H NMR Data (δ, ppm, Multiplicity, J in Hz)
6-Methoxy-4-(4-methoxyphenyl)quinoline	CDCl <sub>3</sub>	8.77 (d, J = 4.4 Hz, 1H), 8.06 (d, J = 9.1 Hz, 1H), 7.51-7.41 (m, 2H), 7.37 (dd, J = 9.2, 2.8 Hz, 1H), 7.30-7.21 (m, 2H), 7.14-6.99 (m, 2H), 3.90 (s, 3H), 3.80 (s, 3H)[1]
8-Methoxy-4-(4-methoxyphenyl)quinoline	CDCl <sub>3</sub>	8.88 (d, 1H, J= 4.4 Hz), 7.47 (d, 1H, J= 8.6 Hz), 7.37 (d, 2H, J= 8.7 Hz), 7.34 (t, 1H, J= 8.2 Hz), 7.27 (d, 1H, J= 4.4 Hz), 6.99 (t, 3H, J= 8.5 Hz), 4.05 (s, 3H), 3.82 (s, 3H)[2]
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline	CDCl <sub>3</sub>	7.40 (2H, d, J = 8.5 Hz), 7.36 (2H, d, J = 8.5 Hz), 6.84 (1H, d, J = 8.1 Hz), 6.80 (1H, dd, J = 8.2, 1.9 Hz), 6.69 (1H, d, J = 1.9 Hz), 6.64 (1H, ddd, J = 8.7, 2.9, 0.8 Hz), 6.52 (1H, d, J = 8.6 Hz), 6.23 (1H, dd, J = 2.9, 1.1 Hz), 4.07 (1H, d, J = 9.9 Hz), 3.90 (3H, s), 3.85 (3H, s), 3.73 (1H, d, J = 10.9 Hz), 3.61 (3H, s), 2.17 (1H, m), 0.59 (3H, d, J = 6.5 Hz)[3]
N-(4-Methoxyphenyl)quinolin-2-amine	CDCl <sub>3</sub>	<sup>1</sup> H NMR spectra available but detailed peak list not provided in the search result.[4]

## Experimental Workflow for <sup>1</sup>H NMR Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing a  $^1\text{H}$  NMR spectrum of a quinoline derivative.



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Caption: Experimental workflow for  $^1\text{H}$  NMR spectral analysis.

## Experimental Protocol

A general protocol for acquiring the  $^1\text{H}$  NMR spectrum of **2-(4-methoxyphenyl)quinolin-3-amine** is as follows:

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **2-(4-methoxyphenyl)quinolin-3-amine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those of the amino group.
- Transfer the solution into a standard 5 mm NMR tube.

### 2. NMR Spectrometer Setup and Data Acquisition:

- The  $^1\text{H}$  NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[\[1\]](#)
- Insert the NMR tube into the spectrometer's probe.
- Standard acquisition parameters are used, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

- The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[1]

### 3. Data Processing and Analysis:

- The raw free induction decay (FID) signal is processed using Fourier transformation to obtain the frequency-domain spectrum.
- The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.
- The signals are integrated to determine the relative number of protons corresponding to each peak.
- The chemical shifts ( $\delta$ ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants ( $J$ ) are determined for each signal.
- The signals are assigned to the specific protons in the molecule based on their chemical shifts, multiplicities, and coupling constants, often aided by comparison with related compounds and 2D NMR techniques if necessary.

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